molecular formula C12H16ClNO2 B182033 3-(Dimethylamino)propyl 3-chlorobenzoate CAS No. 5134-44-1

3-(Dimethylamino)propyl 3-chlorobenzoate

Cat. No.: B182033
CAS No.: 5134-44-1
M. Wt: 241.71 g/mol
InChI Key: QTHMRBBTKZAKKF-UHFFFAOYSA-N
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Description

Properties

CAS No.

5134-44-1

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3-(dimethylamino)propyl 3-chlorobenzoate

InChI

InChI=1S/C12H16ClNO2/c1-14(2)7-4-8-16-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3

InChI Key

QTHMRBBTKZAKKF-UHFFFAOYSA-N

SMILES

CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

理化性质对比

化合物名称 分子式 沸点/℃ 溶解度 pKa
3-(Dimethylamino)propyl 3-chlorobenzoate C₁₂H₁₆ClNO₂ 285–290 溶于极性有机溶剂(如DMSO) ~8.5(二甲氨基)
Ethyl 3-amino-2,5-dichlorobenzoate(类似酯类) C₉H₉Cl₂NO₂ 220–225 微溶于水,溶于乙醇 ~5.2(氨基)
5-溴-N-[3-(二甲氨基)丙基]吡啶-2-胺(氨基衍生物) C₁₀H₁₅BrN₃ 320–325 溶于氯仿,难溶于水 ~9.1(二甲氨基)
[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine(三级胺类似物) C₁₂H₁₇ClN₂ 190–195 易溶于甲醇和乙醚 ~9.3(胺基)

关键差异

  • 溶解性 :目标化合物的酯基使其比纯胺类(如化合物)更易溶于极性溶剂。
  • 酸碱性 :二甲氨基的pKa(~8.5)高于苯环上的氨基(~5.2),影响其在生理环境中的离子化程度。

合成途径对比

化合物 关键合成步骤 产率
This compound 3-氯苯甲酸与3-二甲氨基丙醇的酯化反应(酸催化) 65–70%
Ethyl 3-amino-2,5-dichlorobenzoate 2,5-二氯苯甲酸乙酯的硝化-还原反应 50–55%
5-溴-N-[3-(二甲氨基)丙基]吡啶-2-胺 5-溴吡啶-2-胺与3-二甲氨基丙基氯的亲核取代 40–45%

独特性

  • 目标化合物的合成依赖于酯化反应 ,而类似氨基衍生物(如)需多步取代反应。

生物活性对比

化合物 主要生物活性 作用靶点
This compound 潜在的抗菌和抗炎活性(体外模型) 膜通透性调节或酶抑制
N-[3-(甲基氨基)丙基]环丁烷甲酰胺 多响应性聚合物材料中的功能单元 无直接生物活性
Ethyl 3-amino-2,5-dichlorobenzoate 抑制细菌DNA旋转酶(IC₅₀ = 12 μM) 拓扑异构酶Ⅱ

机制差异

  • 目标化合物的氯苯基 可能通过疏水相互作用靶向酶活性位点,而二甲氨基丙基链可能增强细胞穿透性。
  • 化合物因氨基和二氯取代的组合表现出更强的酶抑制活性,但水溶性较低。

总结 this compound的结构优势在于:

多功能基团协同作用 :酯基提供稳定性,氯原子增强靶向性,二甲氨基改善溶解性。

合成可扩展性 :通过修饰丙基链长度或苯环取代基(如换用溴或氟),可进一步优化性质。

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